3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide
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Description
This compound is also known as 3,4-dichloro-N-{3-cyano-4-[3-(trifluoromethyl)benzenesulfinyl]phenyl}benzamide . It has a molecular formula of C21H11Cl2F3N2O2S and a molecular weight of 483.29 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethyl aniline with 2,3-dicyano ethyl propanoate . The reaction is carried out at room temperature and involves several steps including diazotization, condensation, and cyclization .Scientific Research Applications
Polymer Science and Material Synthesis
Polymerizations of ethylenic monomers initiated by superacids have shown that ionic trifluoromethanesulphonates (triflates) are strongly solvated with their conjugate acid in specific solvents. This research provides a foundational understanding of how complexation and solvation dynamics can influence polymerization reactions, which could be relevant to the synthesis and processing of materials involving "3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide" or related compounds (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Organic Synthesis and Characterization
In the domain of organic synthesis, the preparation and properties of colorless and transparent polyimide films using various diamine monomers have been extensively studied. These findings highlight the importance of structural elements such as fluorine substituents and sulfone groups in determining the thermal and mechanical properties, optical transparency, and solubility of polyimide films. This research may offer insights into the design and development of new materials incorporating "this compound" (Jeon, Kwac, Kim, & Chang, 2022).
Antipathogenic Activity
The synthesis and antipathogenic activity of new thiourea derivatives, including acylthioureas with various aryl substituents, have been explored. These compounds have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. The research underscores the potential of these derivatives, possibly including related structures like "this compound," for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
3,4-dichloro-N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2O2S/c22-17-6-4-12(9-18(17)23)20(29)28-15-5-7-19(13(8-15)11-27)31(30)16-3-1-2-14(10-16)21(24,25)26/h1-10H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLGZPYZXMTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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